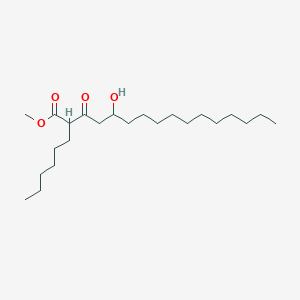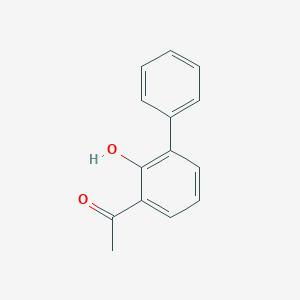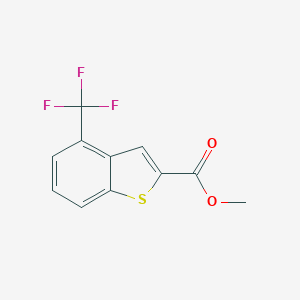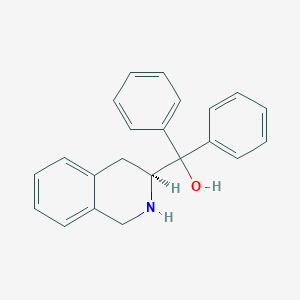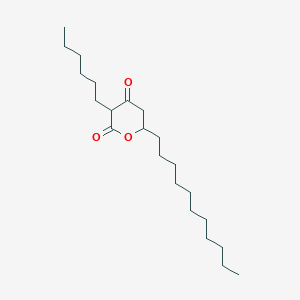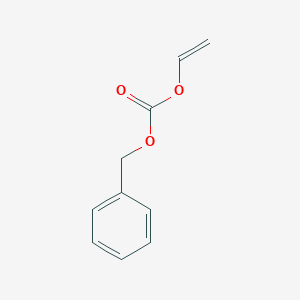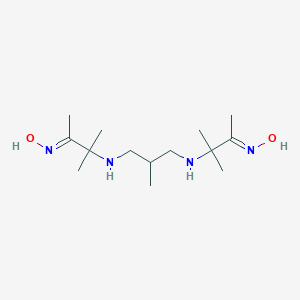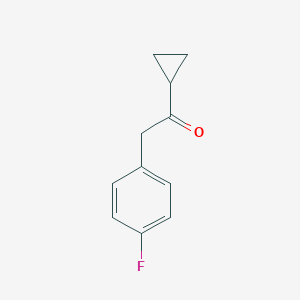
1-Cyclopropyl-2-(4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Cyclopropyl-2-(4-fluorophenyl)ethanone” is a unique chemical compound with the empirical formula C11H11FO . It has a molecular weight of 178.20 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C11H11FO/c12-10-5-1-8 (2-6-10)7-11 (13)9-3-4-9/h1-2,5-6,9H,3-4,7H2 . The Canonical SMILES representation is C1CC1C(=O)CC2=CC=C(C=C2)F . Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.20 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 17.1 Ų .Applications De Recherche Scientifique
Metabolite Interactions in Antiplatelet Agents : The biotransformation of prasugrel, an antiplatelet agent, involves the formation of a metabolite that contains the 1-Cyclopropyl-2-(4-fluorophenyl)ethanone structure. This process is mediated by cytochrome P450 and is crucial for the drug's effectiveness in inhibiting platelet aggregation (Rehmel et al., 2006).
Antimycobacterial Activity : A series of compounds integrating 1-Cyclopropyl-2-(4-fluorophenyl)ethanone demonstrated antimycobacterial activity against Mycobacterium tuberculosis. Some of these compounds showed significant efficacy, suggesting potential applications in treating tuberculosis (Ponnuchamy et al., 2014).
Synthesis of Chiral Molecules for Therapeutic Use : The enantioselective synthesis of molecules incorporating the 1-Cyclopropyl-2-(4-fluorophenyl)ethanone structure is important for creating specific chiral molecules. These molecules have applications in studying chemokine receptors and potential treatments for diseases like HIV and Alzheimer's (ChemChemTech, 2022).
Antioxidant Agent Synthesis : Derivatives of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone were synthesized and showed high antioxidant activity, indicating their potential as therapeutic agents against oxidative stress-related diseases (Ghanbari Pirbasti et al., 2016).
Photochemistry of Acetophenones : The photochemistry and crystal structure of α-adamantylacetophenones, including derivatives of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone, were studied. Understanding their photochemical behavior is crucial for potential applications in photodynamic therapy and other light-based technologies (Fu et al., 1998).
Synthesis of Novel Pyridine Derivatives : The compound has been used in the synthesis of pyrazolopyridines and other pyrido fused systems, demonstrating its versatility in creating complex molecular structures for potential pharmaceutical applications (Almansa et al., 2008).
Antibacterial and Antioxidant Properties : Novel sulfanyl derivatives of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone exhibited high antioxidant and moderate antibacterial activities, suggesting their use in developing new antimicrobial and antioxidant agents (Sarac et al., 2020).
Propriétés
IUPAC Name |
1-cyclopropyl-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9H,3-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSQEGGMZUPCFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603346 |
Source


|
| Record name | 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(4-fluorophenyl)ethanone | |
CAS RN |
1071842-61-9 |
Source


|
| Record name | 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B116809.png)
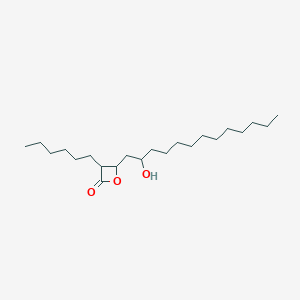
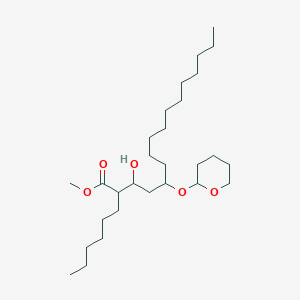
![thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B116816.png)
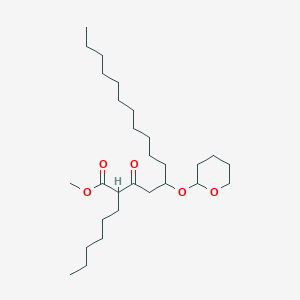
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B116818.png)
